2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14784632
Molecular Formula: C17H14N6O2
Molecular Weight: 334.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N6O2 |
|---|---|
| Molecular Weight | 334.33 g/mol |
| IUPAC Name | 2-(1-oxophthalazin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H14N6O2/c24-16(18-10-15-21-20-14-7-3-4-8-22(14)15)11-23-17(25)13-6-2-1-5-12(13)9-19-23/h1-9H,10-11H2,(H,18,24) |
| Standard InChI Key | SLTRDNJJMUPSRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(1-oxophthalazin-2(1H)-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is , with a molecular weight of 334.33 g/mol . The structure integrates two heterocyclic systems:
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A phthalazinone core (a bicyclic system comprising a benzene ring fused to a diazine ring) at position 1-oxo.
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A triazolopyridine moiety (a triazole fused to a pyridine ring) linked via an acetamide functional group.
This arrangement confers planar aromaticity to the phthalazinone and triazolopyridine units, while the acetamide spacer enhances solubility and bioavailability.
Spectroscopic Characterization
Key spectroscopic data include:
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IR Spectroscopy: Absorption bands at 1665 cm (C=O stretch of phthalazinone) and 1735 cm (amide C=O) .
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-NMR: Signals at δ 4.30–4.75 ppm (methylene protons of acetamide) and δ 7.29–8.48 ppm (aromatic protons) .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Formation of Phthalazinone Core: Cyclocondensation of phthalic anhydride with hydrazine derivatives under reflux conditions .
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Acetamide Linkage Installation: Reaction of the phthalazinone intermediate with chloroacetyl chloride, followed by coupling with 3-aminomethyl- triazolo[4,3-a]pyridine.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to achieve >95% purity.
Reaction Conditions and Catalysts
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Catalysts: Anhydrous potassium carbonate () for deprotonation .
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Temperature: Reactions typically proceed at 60–80°C, with reflux conditions for cyclization steps.
Biological Activity and Therapeutic Applications
Mechanistic Insights
The compound exhibits dual mechanisms:
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Enzyme Inhibition: Binds to vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC of 0.8 μM, inhibiting angiogenesis .
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Cytotoxic Effects: Induces apoptosis in HeLa cells (IC = 12.3 μM) via caspase-3 activation.
Pharmacological Profiles
| Activity Type | Model System | Efficacy (IC) | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | 12.3 μM | |
| Antimicrobial | S. aureus | MIC = 64 μg/mL | |
| Antioxidant | DPPH assay | EC = 45 μM |
Comparative Analysis with Related Phthalazinone Derivatives
Structural Analogues and Activity Trends
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-phthalazin-1(2H)-yl]acetamide | Imidazole substituent | Antifungal (MIC = 32 μg/mL) |
| 3-methyl-4-oxo-phthalazin-1(2H)-yl-N-(1,3,5-trimethylpyrazol-4-yl)methylacetamide | Pyrazole ring | Anti-inflammatory (IC = 18 μM) |
The target compound’s triazolopyridine group enhances VEGFR-2 affinity compared to imidazole or pyrazole analogues .
Future Research Directions
Target Optimization
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SAR Studies: Modifying the acetamide linker length to improve binding kinetics.
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Prodrug Development: Enhancing oral bioavailability through ester prodrug formulations.
Clinical Translation
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